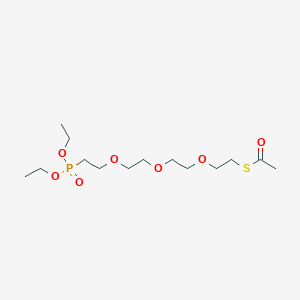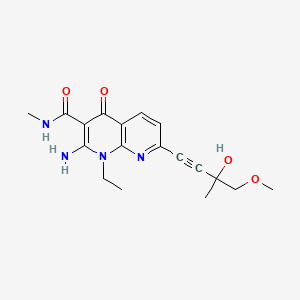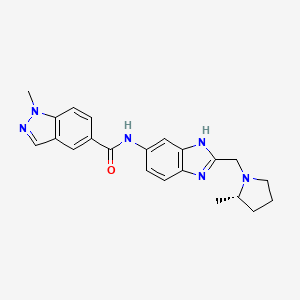![molecular formula C23H21ClFN5O4S B1193540 (Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-55-5](/img/structure/B1193540.png)
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRX-08066 Maleic acid is a selective antagonist of the serotonin receptor 2B (5-HT2B). This compound has shown significant potential in preventing the severity of pulmonary arterial hypertension in animal models. It is characterized by its high selectivity over closely related serotonin receptors, such as 5-HT2A and 5-HT2C .
Mechanism of Action
Target of Action
PRX-08066 Maleic acid is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) . The 5-HT2BR is a type of 5-HT receptor which belongs to the G protein-coupled receptor family. It plays an important role in various physiological and pathological processes including schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .
Mode of Action
As a 5-HT2BR antagonist, PRX-08066 Maleic acid binds to the 5-HT2BR, inhibiting its activation . This prevents the receptor from responding to 5-HT (serotonin), a neurotransmitter that normally activates the receptor .
Biochemical Pathways
The inhibition of 5-HT2BR by PRX-08066 Maleic acid affects several biochemical pathways. In a neuroendocrine tumor (NET) cell line, KRJ-I, PRX-08066 Maleic acid inhibited 5-HT secretion and cell proliferation. It also decreased the phosphorylation of ERK1/2, a key protein in the MAPK/ERK pathway, and reduced the synthesis and secretion of profibrotic growth factors such as TGFβ1, CTGF, and FGF2 .
Pharmacokinetics
It has been noted that prx-08066 maleic acid has good bioavailability and low acute toxicity .
Result of Action
PRX-08066 Maleic acid has been shown to have significant effects in a rat model of pulmonary arterial hypertension (PAH). It significantly reduced peak pulmonary artery pressure and right ventricle/body weight ratio. It also improved right ventricular ejection fraction and reduced right ventricular hypertrophy. Furthermore, it led to a significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles .
Action Environment
It’s worth noting that the effects of prx-08066 maleic acid were studied in a monocrotaline (mct)-induced pah rat model, suggesting that the compound’s efficacy may be influenced by the presence of certain pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: Industrial production of PRX-08066 Maleic acid typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often synthesized in a powdered form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: PRX-08066 Maleic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
PRX-08066 Maleic acid has a wide range of scientific research applications, including:
Chemistry: Used as a selective antagonist in studies involving serotonin receptors.
Biology: Investigated for its role in inhibiting cell proliferation and reducing serotonin-induced vascular muscularization.
Medicine: Explored for its potential in treating pulmonary arterial hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery .
Comparison with Similar Compounds
Mosapride: Another serotonin receptor antagonist with different selectivity.
Pirenperone: A compound with similar serotonin receptor antagonistic properties.
WAY-100635 Maleate: A selective antagonist for serotonin receptors.
Flumexadol: A compound with similar pharmacological properties.
Uniqueness: PRX-08066 Maleic acid stands out due to its high selectivity for the serotonin receptor 2B and its effectiveness in reducing pulmonary arterial hypertension in animal models. Its ability to inhibit specific growth factors and pathways further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIKXHIQXRXEM-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866206-55-5 |
Source


|
| Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




